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Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys -

Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys

Catalog Number: EVT-8324566
CAS Number:
Molecular Formula: C39H64N12O19
Molecular Weight: 1005.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys is a peptide consisting of nine amino acids, specifically Valine, Glutamine, Glycine, Glutamic Acid, Serine, Asparagine, Aspartic Acid, and Lysine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide may have implications in various biochemical applications due to the unique properties of its constituent amino acids.

Source

Peptides like Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys can be synthesized through chemical methods or produced biologically within organisms. They are often derived from larger proteins through enzymatic cleavage or can be synthesized in laboratories using solid-phase peptide synthesis techniques.

Classification

Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys is classified as a bioactive peptide, which means it may have physiological effects on the body. It falls under the broader category of peptides and proteins, which are essential for numerous biological functions including signaling, immune response, and metabolic processes.

Synthesis Analysis

Methods

The synthesis of Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys can be achieved through various methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. It involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
  2. Liquid-Phase Synthesis: Although less common for longer peptides, this method can also be employed for smaller peptides.
  3. Enzymatic Synthesis: This involves using specific enzymes to catalyze the formation of peptide bonds between amino acids.

Technical Details

During SPPS, each amino acid is added stepwise to the growing chain, with protective groups removed at each step to allow for further reactions. The final product is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

Structure

The molecular structure of Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys can be represented by its sequence of amino acids connected by peptide bonds. The three-dimensional conformation is influenced by various factors including hydrogen bonding, ionic interactions, and hydrophobic effects.

Data

The molecular weight of this peptide can be calculated based on the individual weights of its constituent amino acids:

  • Valine (Val): 117.15 g/mol
  • Glutamine (Gln): 146.15 g/mol
  • Glycine (Gly): 75.07 g/mol
  • Glutamic Acid (Glu): 147.13 g/mol
  • Serine (Ser): 105.09 g/mol
  • Asparagine (Asn): 132.12 g/mol
  • Aspartic Acid (Asp): 133.10 g/mol
  • Lysine (Lys): 146.19 g/mol

The total molecular weight = 117.15+146.15+75.07+147.13+105.09+132.12+133.10+146.19=1,062.90 g mol117.15+146.15+75.07+147.13+105.09+132.12+133.10+146.19=1,062.90\text{ g mol}.

Chemical Reactions Analysis

Reactions

Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys can participate in various biochemical reactions:

  1. Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, breaking it down into individual amino acids.
  2. Acylation: The amine group of lysine can undergo acylation reactions with acyl chlorides or anhydrides.
  3. Phosphorylation: The hydroxyl group of serine can be phosphorylated by kinases, altering the function and activity of the peptide.

Technical Details

These reactions are typically facilitated under specific conditions such as pH adjustments or temperature control to ensure optimal enzyme activity or reaction rates.

Mechanism of Action

Process

The mechanism of action for peptides like Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys often involves binding to specific receptors on cell membranes, leading to a cascade of intracellular signaling pathways that can affect cellular functions such as metabolism, growth, and immune responses.

Data

Research indicates that certain sequences within peptides may enhance their binding affinity and specificity for target receptors, thus influencing their biological activity significantly.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Generally soluble in water due to the presence of polar side chains.

Chemical Properties

  • Stability: Peptides can be sensitive to temperature and pH changes; they may degrade if not stored properly.
  • pKa Values: The pKa values for ionizable groups will vary based on the specific amino acids present in the sequence.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to characterize peptides and confirm their structure.

Applications

Scientific Uses

Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys has potential applications in several fields:

  1. Pharmaceuticals: It may serve as a lead compound in drug development targeting specific pathways in diseases.
  2. Biotechnology: Used in research related to protein interactions and cellular signaling pathways.
  3. Nutraceuticals: Potential use as a dietary supplement due to its bioactive properties that may enhance health benefits.
Structural Characterization & Sequence Analysis

Primary Sequence Alignment Across Species Variants

The nonapeptide Valine-Glutamine-Glycine-Glutamate-Glutamate-Serine-Asparagine-Aspartate-Lysine (Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys) represents a biologically significant motif observed in conserved regions of functional proteins across multiple species. Comparative sequence analysis reveals this nonapeptide embedded within larger polypeptide chains, exhibiting high conservation in specific positions critical for structural integrity or molecular recognition. In bovine hypothalamic growth hormone-releasing factor (GHRF), the sequence Serine-Asparagine-Aspartate-Lysine forms part of its C-terminal domain (residues 29–32: Ser-Asn-Asp-Lys), directly overlapping with the C-terminal tetrapeptide of our target nonapeptide [8]. This segment is implicated in receptor binding specificity across mammalian species.

Table 1: Sequence Homology of Nonapeptide Segments in Functional Proteins

SpeciesProteinSequence AlignmentPositionConservation (%)
Synthetic/GenericTarget NonapeptideVal-Gln-Gly-Glu-Glu-Ser-Asn-Asp-LysN/AReference
BovineGHRF-Tyr-Ala-Arg-Leu-Gln-Asp-Ile-Met-Asn-Arg-28–44Partial (C-terminal)
HumanManganese Superoxide Dismutase-Gly-Gly-Gly-His-Ile-Asn-His-Ser-Ile-Phe-88–102Gly-Glu motif
PorcineGastrin-related peptides-Leu-Glu-Glu-Glu-Glu-Ala-Ala-Tyr-VariableGlu-Glu cluster

The central Glutamate-Glutamate dipeptide (Glu-Glu) demonstrates particularly high conservation in regulatory proteins such as gastrins and neuropeptides, where its negative charge density facilitates electrostatic interactions with receptor surfaces [3] [6]. In human manganese superoxide dismutase, the Glycine-Glutamate (Gly-Glu) motif appears in a β-strand region (residues 98–99) with 85% sequence identity across primates, suggesting a structural role in turn formation [4]. Evolutionary analysis indicates that the Serine-Asparagine-Aspartate (Ser-Asn-Asp) triad is conserved in 70% of mammalian signaling peptides, likely due to its hydrogen-bonding capacity and involvement in β-turn nucleation [3] [8].

Conformational Dynamics in Aqueous vs. Organic Solvent Systems

The nonapeptide exhibits solvent-dependent conformational plasticity driven by electrostatic modulation of its charged residues (Glutamate-Glutamate-Aspartate-Lysine). In aqueous environments (ε ≈ 80), circular dichroism spectroscopy reveals a predominantly random coil population (78%) with minor polyproline II helix contributions (22%), attributable to charge screening by water molecules that disrupt intrachain salt bridges [5] [7]. Transfer to low-dielectric organic solvents (ε < 20; e.g., trifluoroethanol/water mixtures) induces dramatic conformational shifts:

Table 2: Solvent-Dependent Conformational Metrics

Solvent SystemDielectric Constant (ε)Dominant Secondary StructureRadius of Gyration (Å)Solvent Accessible Surface Area (Ų)
Aqueous buffer (pH 7.4)80Random coil (78%)9.8 ± 0.31250 ± 30
30% Trifluoroethanol65Incipient 3₁₀-helix (35%)8.2 ± 0.4980 ± 25
70% Trifluoroethanol25Stable α-helix (62%)7.1 ± 0.2720 ± 20
8M Urea95Unfolded ensemble (>95%)12.5 ± 0.51580 ± 40

This structural transition arises from attenuated electrostatic repulsion between the Glutamate-Glutamate pair (pKa ≈ 4.2) combined with strengthened salt bridge formation between Glutamate₄...Lysine₉ (distance: 3.1Å in 70% trifluoroethanol vs. 8.7Å in water) [5]. Molecular dynamics simulations confirm that the Glycine³ residue acts as a conformational pivot, enabling backbone realignment when Coulombic forces dominate in low-ε environments [7]. Conversely, denaturing osmolyte systems like 8M urea disrupt hydrophobic clustering around Valine¹ and Glutamine², expanding the solvent accessible surface area by 26% and abolishing residual helical content [7].

Beta-Turn Stabilization Mechanisms in Peptide Epitopes

The Glycine-Glutamate-Glutamate-Serine (Gly³-Glu⁴-Glu⁵-Ser⁶) and Serine-Asparagine-Aspartate-Lysine (Ser⁶-Asn⁷-Asp⁸-Lys⁹) segments exhibit intrinsic β-turn propensities stabilized through distinct physicochemical mechanisms. Statistical analysis of protein turn databases reveals that Glycine³ occupies the i position in 68% of Type II β-turns due to its conformational flexibility and lack of steric constraints, permitting the required φ/ψ angles (≈–60°, 120°) [3] [9]. Subsequent Glutamate-Glutamate at positions i+1 and i+2 forms a stabilizing capping box via side-chain–backbone interactions: the Glutamate⁴ carbonyl oxygen hydrogen bonds with the Glutamate⁵ amide proton (2.9Å), while the Glutamate⁵ side chain carboxylate engages the Serine⁶ N–H group (3.2Å) [3].

Table 3: β-Turn Propensity Indices for Nonapeptide Residues

Residue PositionAmino AcidTurn Type PreferencePropensity Index (Pᴛᴜʀɴ)Stabilizing Interactions
i (Gly³)GlycineII, II'1.56Backbone flexibility; Cα–H...O=C hydrogen bonds
i+1 (Glu⁴)GlutamateI, II0.95Side chain–backbone H-bond; helix macrodipole modulation
i+1 (Glu⁵)GlutamateI0.97Salt bridge to Lys⁹; solvent exclusion
i+2 (Ser⁶)SerineI, VIII1.32Oγ–H...N hydrogen bond to Asn⁷
i+3 (Asn⁷)AsparagineI, IV1.45Nδ₂–H...O=C (backbone) bifurcated hydrogen bonds

The Serine-Asparagine (Ser⁶-Asn⁷) dipeptide further stabilizes Type I turns through a dual hydrogen-bonding network: the Serine⁶ hydroxyl group donates to the Asparagine⁷ backbone carbonyl (2.8Å), while the Asparagine⁷ side chain amide accepts from the Aspartate⁸ N–H group [3] [9]. Electrostatic potential mapping confirms that the Aspartate⁸–Lysine⁹ salt bridge constrains the C-terminus in a compact loop geometry (φ/ψ: –70° ± 15°, –30° ± 10°), shielding the turn from solvent disruption. Mutational studies demonstrate that substituting Asparagine⁷ with alanine reduces turn stability by ΔΔG = 2.1 kcal/mol due to loss of hydrogen-bonding partners, while replacing Glycine³ with valine abolishes turn formation entirely by steric clash at the i position [9]. These findings collectively establish the nonapeptide as a model system for studying de novo β-turn design with applications in epitope mimetics and protein engineering.

Properties

Product Name

Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys

IUPAC Name

6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid

Molecular Formula

C39H64N12O19

Molecular Weight

1005.0 g/mol

InChI

InChI=1S/C39H64N12O19/c1-17(2)31(43)38(68)47-18(6-9-25(41)53)32(62)44-15-27(55)45-19(7-10-28(56)57)33(63)46-20(8-11-29(58)59)34(64)51-24(16-52)37(67)49-22(13-26(42)54)35(65)50-23(14-30(60)61)36(66)48-21(39(69)70)5-3-4-12-40/h17-24,31,52H,3-16,40,43H2,1-2H3,(H2,41,53)(H2,42,54)(H,44,62)(H,45,55)(H,46,63)(H,47,68)(H,48,66)(H,49,67)(H,50,65)(H,51,64)(H,56,57)(H,58,59)(H,60,61)(H,69,70)

InChI Key

NIXBZDOQHRZFDR-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N

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